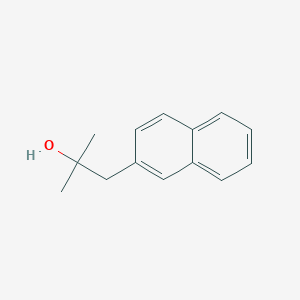1-(2-Naphthyl)-2-methyl-2-propanol
CAS No.: 87077-99-4
Cat. No.: VC8169229
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87077-99-4 |
|---|---|
| Molecular Formula | C14H16O |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-methyl-1-naphthalen-2-ylpropan-2-ol |
| Standard InChI | InChI=1S/C14H16O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,15H,10H2,1-2H3 |
| Standard InChI Key | CGYRILWIKYHNCB-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)O |
| Canonical SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Isomerism
The systematic name 2-methyl-1-(naphthalen-2-yl)propan-2-ol distinguishes this compound from its 1-naphthyl isomer, which has been more extensively documented . The positional isomerism of the naphthyl group significantly influences electronic and steric properties. For comparison:
The 2-naphthyl isomer’s SMILES string reflects the fused aromatic system’s alternative connectivity, potentially altering solubility and crystallization tendencies compared to the 1-naphthyl analog .
Spectroscopic Signatures
Although experimental spectra for the 2-naphthyl isomer are unavailable, comparative analysis with tert-butyl alcohols suggests:
-
¹H NMR: A singlet for the tert-butyl -OH group (δ ~1.2 ppm) and multiplet aromatic resonances (δ 7.3–8.2 ppm) .
-
¹³C NMR: Quaternary carbons at ~70 ppm (C-OH) and aromatic carbons between 125–135 ppm .
Synthetic Methodologies
Direct Synthesis Pathways
-
Grignard Addition: Reaction of 2-naphthylmagnesium bromide with acetone, followed by acid quenching .
Yield optimization would require careful temperature control (0–5°C) to minimize ketone reduction byproducts .
-
Nitroalkanol Route: Hydrogenation of 2-nitro-2-methyl-1-(2-naphthyl)propanol, though this method remains theoretical for the 2-naphthyl case .
Physicochemical Properties
Thermodynamic Parameters
Data for 1-(1-naphthyl)-2-methyl-2-propanol (m.p. 86–88°C) suggests the 2-naphthyl isomer may exhibit lower melting points due to reduced symmetry . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated to exceed 50 mg/mL, while water solubility remains negligible (<0.1 mg/mL) .
Stability and Reactivity
Tertiary alcohols generally resist oxidation but undergo acid-catalyzed dehydration to alkenes. For 1-(2-naphthyl)-2-methyl-2-propanol:
The bulky naphthyl group may hinder this reaction compared to simpler tert-alcohols like 2-methyl-2-propanol (tert-butanol) .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing regioselective methods to favor 2-naphthyl substitution over the 1-isomer.
-
Crystallography: X-ray diffraction studies to compare packing efficiencies between naphthyl isomers.
-
Biological Screening: Evaluating antimicrobial or anticancer activity given naphthalene’s π-stacking potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume